27-Hydroxyoctacosanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

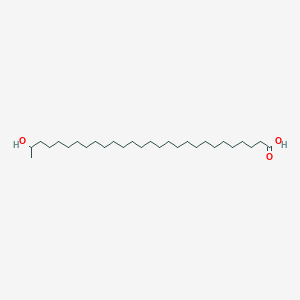

27-Hydroxyoctacosanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H56O3 and its molecular weight is 440.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Acylation Reactions

The hydroxyl group at position 27 undergoes acylation, forming ester linkages in lipid A biosynthesis. In Rhizobium sin-1, 27OHC28:0 is esterified to the lipid A backbone via its hydroxyl group, contributing to structural stability and host interaction. Key findings include:

-

Synthetic Modification : Replacement of the hydroxyl group with shorter acyl chains (e.g., tetradecanoic acid) reduced antagonistic activity against TNF-α production by 75%, emphasizing the necessity of the long acyl chain .

-

Enzymatic Specificity : The enzyme AcpXL facilitates the transfer of 27OHC28:0 to lipid A in Rhizobium species. Mutants lacking AcpXL fail to incorporate 27OHC28:0, leading to compromised outer membrane integrity .

Biological Activity and Signaling

27OHC28:0 modulates immune responses through lipid A interactions:

-

Antagonistic Activity : Rhizobium sin-1 lipid A containing 27OHC28:0 inhibited TNF-α production in human monocytes by 86% at 9.1 μM, outperforming shorter-chain analogs .

-

Structural Dependence : Removal of the hydroxyl group (e.g., octacosanoic acid substitution) retained antagonism, while chain truncation (e.g., tetradecanoic acid) abolished activity, indicating chain length > hydroxyl presence in bioactivity .

Synthetic Pathways

Key steps in the chemical synthesis of 27OHC28:0 derivatives include:

-

Hydroxyl Protection : Benzyl ether protection of the hydroxyl group using benzyl bromide .

-

Acylation : Coupling with activated fatty acids (e.g., myristoyl chloride) via DCC-mediated esterification .

-

Deprotection : Hydrogenolysis (Pd/C) to remove benzyl groups, yielding functionalized lipid A analogs .

Comparative Reactivity with Shorter-Chain Analogs

Propiedades

Número CAS |

121822-56-8 |

|---|---|

Fórmula molecular |

C28H56O3 |

Peso molecular |

440.7 g/mol |

Nombre IUPAC |

27-hydroxyoctacosanoic acid |

InChI |

InChI=1S/C28H56O3/c1-27(29)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h27,29H,2-26H2,1H3,(H,30,31) |

Clave InChI |

GVOCNLPJMKEXLA-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O |

SMILES canónico |

CC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O |

Sinónimos |

27-HOCA 27-hydroxyoctacosanoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.